3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-ol CAS 585532-19-0 properties
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-ol CAS 585532-19-0 properties
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-ol (CAS 585532-19-0): A Definitive Guide to Structural Profiling, Synthetic Utility, and Pharmacokinetic Optimization
Executive Summary
The pharmaceutical industry’s concerted effort to "escape flatland" has driven the adoption of sp³-enriched, three-dimensional scaffolds to replace traditional planar aryl rings. Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a premier bioisostere for para-substituted phenyl rings and tert-butyl groups[1]. 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-ol (CAS 585532-19-0) represents a highly specialized, bifunctional building block in this class. By combining the rigid, non-classical BCP core with a highly electronegative trifluoromethyl (-CF₃) group and a versatile hydroxyl (-OH) synthetic handle, this compound enables drug development professionals to precisely modulate lipophilicity, metabolic stability, and target binding affinity[2].
As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical structural design and practical benchtop execution. We will explore the physicochemical rationale behind this molecule, detail a recently solved synthetic bottleneck regarding its functionalization, and provide a self-validating protocol for its integration into complex active pharmaceutical ingredients (APIs).
Physicochemical Profiling & Structural Rationale
The utility of 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-ol lies in the synergistic effects of its three structural domains:
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The BCP Core: Provides a rigid, linear exit vector (diagonal distance ~1.85 Å) that mimics a para-phenyl ring but is approximately 35% smaller in volume[2]. It lacks the π-electron cloud of an aromatic ring, drastically reducing non-specific protein binding and π-π stacking-induced aggregation[3].
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The Trifluoromethyl Group (-CF₃): Acts as a powerful electron-withdrawing group (EWG). It increases the metabolic stability of the molecule by blocking cytochrome P450-mediated oxidation sites and modulates the overall lipophilicity (LogP) of the resulting API[4].
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The Hydroxyl Handle (-OH): Serves as the primary linchpin for downstream diversification (e.g., etherification, esterification, or conversion to a halide/sulfonate for cross-coupling)[5].
Table 1: Core Quantitative Data & Properties
| Property | Value / Specification | Causality / Impact in Drug Design |
| CAS Number | 585532-19-0 | Standard registry identifier for procurement and IP tracking. |
| Molecular Formula | C₆H₇F₃O | High Fsp³ fraction contributes to improved aqueous solubility. |
| Molecular Weight | 152.12 g/mol | Low molecular weight allows for fragment-based drug discovery (FBDD)[6]. |
| Diagonal Distance | ~1.85 Å (BCP core) | Shorter than p-phenyl (2.79 Å), ideal for tight binding pockets[2]. |
| Core Geometry | 1,3-disubstituted | Enforces a strict, linear spatial arrangement of appended pharmacophores. |
Synthetic Utility & The Etherification Bottleneck
Historically, functionalizing BCP alcohols has been notoriously difficult. While esterification and conversion to leaving groups (halides/mesylates) proceed smoothly, the direct Williamson ether synthesis of BCP alcohols has long been considered "elusive"[7].
The Mechanistic Problem: Traditional etherification requires strong bases (e.g., NaH, KOtBu) to deprotonate the alcohol. However, the resulting BCP alkoxide anion is highly unstable; the strain energy of the bicyclic system drives a base-mediated decomposition pathway, leading to C-C bond cleavage and ring fragmentation[8].
The Solution: In late 2025, researchers at Merck developed a practical workaround utilizing trichloroacetimidates under acidic conditions [8]. By drawing inspiration from Schmidt glycosylation, the electrophile is activated by a Brønsted or Lewis acid, allowing it to react directly with the neutral BCP alcohol. This entirely bypasses the unstable alkoxide intermediate[9].
Synthetic diversification pathways for 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-ol.
Experimental Protocol: Acid-Catalyzed Etherification
To ensure scientific integrity and reproducibility, the following protocol details the synthesis of a benzyl ether derivative from 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-ol, utilizing the acid-catalyzed trichloroacetimidate methodology[8].
Rationale & Causality: We utilize Benzyl trichloroacetimidate as the donor and Trifluoromethanesulfonic acid (TfOH) as the catalyst. The catalytic acid protonates the nitrogen of the imidate, generating a highly reactive pseudocationic electrophile. The neutral BCP-OH attacks this electrophile, forming the ether linkage and releasing trichloroacetamide as a benign byproduct. Crucially, the absence of base preserves the integrity of the strained BCP core.
Materials:
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3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-ol (1.0 equiv, ~1.0 mmol)
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Benzyl trichloroacetimidate (1.5 equiv, 1.5 mmol)
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Trifluoromethanesulfonic acid (TfOH) or TMSOTf (0.1 equiv, 0.1 mmol)
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Anhydrous Dichloromethane (DCM) (0.1 M relative to BCP)
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Activated 4Å Molecular Sieves (to ensure strictly anhydrous conditions)
Step-by-Step Methodology:
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Preparation: Flame-dry a Schlenk flask under argon. Add 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-ol (152 mg, 1.0 mmol) and Benzyl trichloroacetimidate (378 mg, 1.5 mmol) to the flask.
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Solvation: Suspend the reagents in 10 mL of anhydrous DCM. Add ~200 mg of activated 4Å molecular sieves. Stir at room temperature for 15 minutes to scavenge any trace moisture (moisture will prematurely hydrolyze the imidate).
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Cooling & Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add the TfOH catalyst (15 mg, ~8.8 µL, 0.1 mmol).
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Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor the consumption of the BCP alcohol via TLC (Stain with KMnO₄, as the BCP core is UV-inactive).
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Quenching: Once the starting material is consumed (typically 4-6 hours), quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ to neutralize the acid catalyst.
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Workup & Purification: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure BCP-ether.
Pharmacokinetic Impact in Drug Design
Replacing a traditional aryl-CF₃ motif with a CF₃-BCP bioisostere fundamentally alters the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a lead compound[2].
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Fraction sp³ (Fsp³): The incorporation of the BCP core increases the Fsp³ count. Higher Fsp³ is statistically correlated with improved clinical success rates due to enhanced aqueous solubility and decreased melting points.
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Lipophilic Efficiency (LipE): The BCP core is significantly less lipophilic than a phenyl ring or a tert-butyl group. This reduction in LogP, combined with maintained target potency, dramatically improves the LipE score, a critical metric for oral bioavailability.
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Off-Target Toxicity: By removing the flat, aromatic electron cloud, the molecule exhibits reduced non-specific binding to off-target proteins and hERG channels, widening the therapeutic window[3].
Pharmacokinetic improvements driven by CF3-BCP bioisosteric replacement.
Conclusion
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-ol (CAS 585532-19-0) is far more than a simple chemical building block; it is a strategic tool for modern drug discovery. By leveraging recent advancements in acid-catalyzed etherification, medicinal chemists can now fully exploit this molecule to synthesize complex, sp³-enriched APIs that bypass the metabolic and solubility liabilities inherent to traditional flatland aromatics.
References
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ChemRxiv / Sujansky, S. J., et al. (2025). A practical solution to achieve the elusive etherification of bicyclo[1.1.1]pentyl alcohols. ACS Publications / ChemRxiv. Available at:[Link]
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